N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19FN4OS and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
A study by Jeankumar et al. (2013) investigated ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a compound with structural similarities to N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide. This compound exhibited significant activity against Mycobacterium tuberculosis, including inhibition of the Mycobacterium smegmatis GyrB ATPase assay and the MTB DNA gyrase super coiling assay, along with low cytotoxicity. This suggests potential applications in antituberculosis research (Jeankumar et al., 2013).
Cancer Treatment Potential
In a study on Aurora kinase inhibitors, a compound structurally related to this compound demonstrated potential for treating cancer. Aurora kinases are crucial for cell division, and their inhibition can be a strategy for cancer therapy. The study highlighted the ability of these compounds to inhibit Aurora A, which might have implications for cancer treatment (ヘンリー, ジェームズ, 2006).
Crystal Structure and Physicochemical Properties
Qin et al. (2019) conducted a study on 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, which shares structural characteristics with the compound . They analyzed its crystal structure and physicochemical properties using density functional theory (DFT), X-ray diffraction, and molecular electrostatic potential, indicating its potential application in material sciences and molecular design (Qin et al., 2019).
Antimicrobial and Antilipase Activities
Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar in structure to the compound of interest. These were tested for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Başoğlu et al., 2013).
Analgesic and Antiparkinsonian Activities
Amr et al. (2008) explored derivatives of substituted pyridine, which are structurally related to this compound. They found that many of these compounds exhibit analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib and Benzatropine. This points to potential applications in pain relief and Parkinson's disease treatment (Amr et al., 2008).
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c21-15-6-1-2-7-16(15)22-20(26)14-5-3-11-25(13-14)19-10-9-17(23-24-19)18-8-4-12-27-18/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIPTXDJZAVEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.